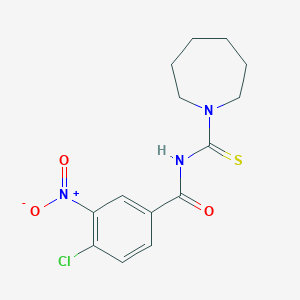
N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide: is a chemical compound with a unique structure that includes an azepane ring, a carbothioyl group, and a benzamide moiety substituted with a chlorine and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with azepane-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The sulfur atom in the carbothioyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N-(azepane-1-carbothioyl)-4-chloro-3-amino-benzamide.
Substitution: N-(azepane-1-carbothioyl)-4-methoxy-3-nitro-benzamide.
Oxidation: this compound sulfoxide or sulfone.
Applications De Recherche Scientifique
N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azepane ring and carbothioyl group may also contribute to the compound’s activity by interacting with proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(azepane-1-carbothioyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a chlorine and nitro group.
N-(azepane-1-carbothioyl)-3-nitrobenzamide: Similar structure but with the nitro group in a different position.
N-(azepane-1-carbothioyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a chlorine and nitro group.
Uniqueness
N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide is unique due to the presence of both a chlorine and nitro group on the benzamide moiety, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the azepane ring and carbothioyl group makes this compound a valuable target for further research and development.
Propriétés
Numéro CAS |
6978-19-4 |
|---|---|
Formule moléculaire |
C14H16ClN3O3S |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
N-(azepane-1-carbothioyl)-4-chloro-3-nitrobenzamide |
InChI |
InChI=1S/C14H16ClN3O3S/c15-11-6-5-10(9-12(11)18(20)21)13(19)16-14(22)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2,(H,16,19,22) |
Clé InChI |
FJSKRZPIFGMZFP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=S)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



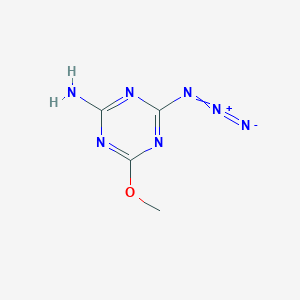
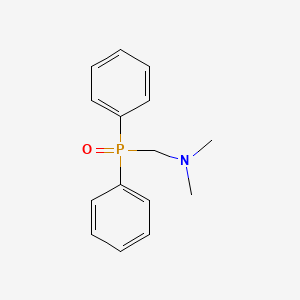
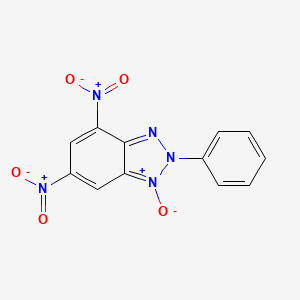
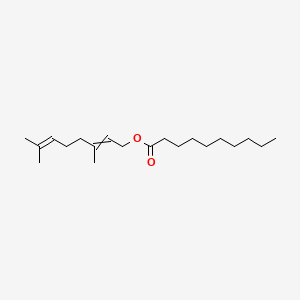
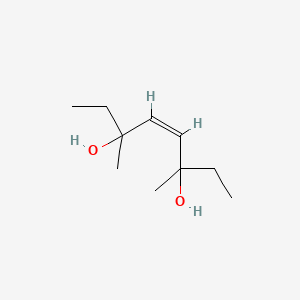
![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
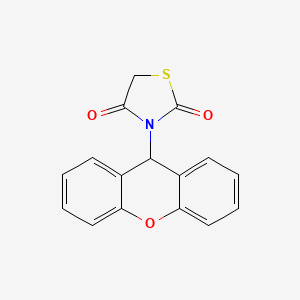
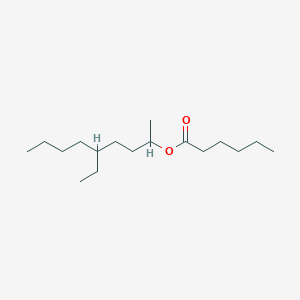

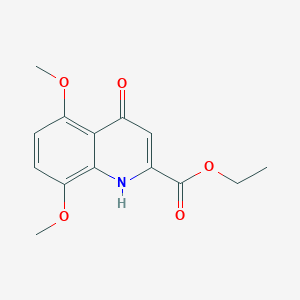

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)

